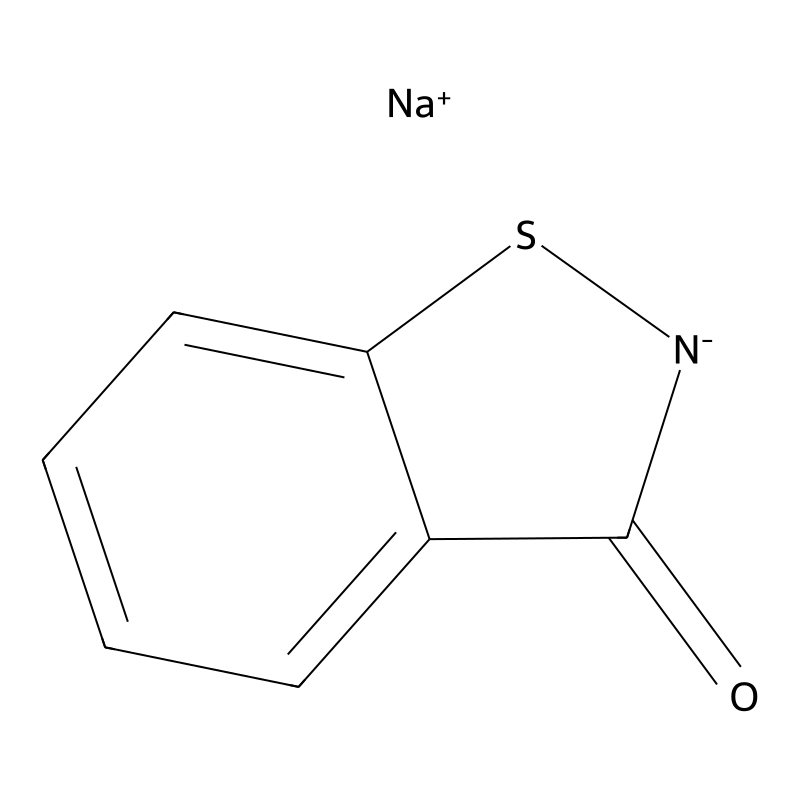

1,2-Benzisothiazol-3(2H)-one, sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biocidal properties:

1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT) is primarily studied for its biocidal properties. It exhibits antifungal and antibacterial activity against a broad spectrum of microorganisms, including bacteria, fungi, and algae []. This makes it a potential candidate for various applications in scientific research, such as:

- Preservation of biological samples: BIT can be used to prevent the growth of mold and bacteria in biological samples, such as cell cultures, tissues, and enzymes [].

- Disinfection of research equipment: BIT can be used to disinfect laboratory equipment and surfaces to prevent microbial contamination.

Antimicrobial mechanisms:

The exact mechanisms of BIT's antimicrobial activity are still under investigation. However, research suggests that it may interfere with the cell membrane function and protein synthesis of microorganisms []. This disrupts essential cellular processes, leading to cell death.

Potential applications in other research areas:

Beyond its biocidal properties, BIT is also being explored for potential applications in other areas of scientific research, such as:

- Development of novel antimicrobials: Researchers are investigating the possibility of modifying the structure of BIT to develop new and more effective antimicrobial agents.

- Studies on fungal and bacterial resistance: BIT can be used as a tool to study the development of resistance to antifungal and antibacterial agents in microorganisms.

1,2-Benzisothiazol-3(2H)-one, sodium salt, commonly referred to as benzisothiazolinone sodium salt, is an organic compound with the molecular formula C₇H₄NNaOS and a molecular weight of approximately 174.2 g/mol . This compound is typically encountered as a yellow powder and is known to be an irritant and skin sensitizer. It has been associated with allergic contact dermatitis in occupational settings, particularly in industries such as paint manufacturing and rubber production .

The exact mechanism of BIT's biocidal action is not fully understood. However, it is believed to disrupt the cell membrane of fungi and bacteria, leading to cell death []. The presence of the nitrogen and sulfur atoms in the benzisothiazol ring likely plays a role in this process, but further research is needed to elucidate the specific interactions.

1,2-Benzisothiazol-3(2H)-one, sodium salt exhibits notable antimicrobial properties. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it valuable in various industrial applications as a preservative and biocide . Moreover, it has been classified as a potential sensitizer, which raises concerns regarding its use in consumer products that may come into direct contact with skin .

The synthesis of 1,2-benzisothiazol-3(2H)-one typically involves the reaction of benzene derivatives with thioamide compounds. The sodium salt form is produced by neutralizing the corresponding acid with sodium hydroxide or sodium carbonate. This method allows for the control of purity and yield, which are critical for industrial applications.

The primary applications of 1,2-benzisothiazol-3(2H)-one, sodium salt include:

- Preservative: Widely used in water-based formulations such as paints, adhesives, and cutting oils to prevent microbial growth.

- Biocide: Employed in various industrial processes for its antimicrobial properties.

- Cosmetics: Incorporated into personal care products for preservation purposes .

- Agriculture: Utilized in plant protection products due to its efficacy against microbial pathogens .

Studies on 1,2-benzisothiazol-3(2H)-one indicate that its interaction with biological systems can lead to sensitization reactions. The compound's potential to cause skin irritation necessitates careful handling and formulation practices to mitigate risks associated with exposure . Additionally, assessments have shown that while it poses some ecological risks, it is not classified as hazardous to aquatic environments under specific conditions .

Several compounds share structural similarities with 1,2-benzisothiazol-3(2H)-one. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 | Antimicrobial; skin sensitizer |

| 2-Mercaptobenzothiazole | 149-30-4 | Used as a rubber accelerator; less water-soluble |

| Benzothiazole | 95-14-7 | Used in dyes; lower antimicrobial activity |

| Benzisothiazolinone | 2634-33-5 | Similar antimicrobial properties; used in coatings |

Uniqueness: The sodium salt form of 1,2-benzisothiazol-3(2H)-one stands out due to its enhanced solubility in water compared to its parent compound, which facilitates its use in aqueous formulations. Its specific application as an effective biocide differentiates it from other similar compounds that may not have the same level of efficacy against microbial growth.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 62 of 220 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 158 of 220 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (86.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (52.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (13.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (22.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard